molecular formula C9H14 B14696792 1-(Prop-1-en-1-yl)cyclohex-1-ene CAS No. 25551-16-0

1-(Prop-1-en-1-yl)cyclohex-1-ene

Cat. No.: B14696792
CAS No.: 25551-16-0
M. Wt: 122.21 g/mol
InChI Key: BXIHKZJXKILOSE-UHFFFAOYSA-N
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Description

1-(Prop-1-en-1-yl)cyclohex-1-ene, also known as limonene, is a naturally occurring compound found in the oil of citrus fruits. It is a colorless liquid with a pleasant lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its refreshing scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-1-en-1-yl)cyclohex-1-ene can be synthesized through various methods. One common method involves the isolation of limonene from citrus fruit peels through steam distillation. Another method includes the catalytic rearrangement of α-pinene, a component of turpentine oil, using acid catalysts .

Industrial Production Methods: Industrially, limonene is produced by the steam distillation of citrus fruit peels, primarily from oranges. The peels are subjected to steam, which vaporizes the essential oils. The vapor is then condensed and separated to obtain pure limonene .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Prop-1-en-1-yl)cyclohex-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-1-yl)cyclohex-1-ene involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of various enzymes involved in metabolic pathways. For instance, limonene has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a role in drug metabolism[4][4].

Comparison with Similar Compounds

Uniqueness of 1-(Prop-1-en-1-yl)cyclohex-1-ene: this compound stands out due to its pleasant lemon-like odor and its versatility in various industrial applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

25551-16-0

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-prop-1-enylcyclohexene

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6-7H,3-5,8H2,1H3

InChI Key

BXIHKZJXKILOSE-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CCCCC1

Origin of Product

United States

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